3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine
CAS No.: 946274-26-6
Cat. No.: VC11921785
Molecular Formula: C22H25N5O2S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946274-26-6 |
|---|---|
| Molecular Formula | C22H25N5O2S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 3-pyridin-3-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C22H25N5O2S/c1-16-13-17(2)22(18(3)14-16)30(28,29)27-11-9-26(10-12-27)21-7-6-20(24-25-21)19-5-4-8-23-15-19/h4-8,13-15H,9-12H2,1-3H3 |
| Standard InChI Key | GZZQMPVGKPCVSK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C |
Introduction
The compound 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic molecule with potential applications in medicinal chemistry. It features a pyridazine ring connected to a piperazine moiety, which is further linked to a 2,4,6-trimethylbenzenesulfonyl group. This structural arrangement suggests a variety of biological activities, including interactions with enzymes and receptors.
Synthesis
The synthesis of 3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves the reaction of a pyridazine derivative with a piperazine sulfonamide intermediate. This process may require the use of a base and appropriate solvents to facilitate the coupling reaction.
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Pyridazine derivative, piperazine sulfonamide intermediate | Base (e.g., triethylamine), solvent (e.g., dichloromethane) |
| 2 | Coupling reaction | Room temperature, stirring |
Biological Activity
The biological activity of this compound is likely influenced by its sulfonamide group, which can mimic substrates for certain enzymes, potentially inhibiting their activity. Additionally, the presence of a pyridazine and piperazine ring may contribute to interactions with various receptors or enzymes, affecting biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume